molecular formula C11H6BrN B1523408 4-Bromonaphthalene-2-carbonitrile CAS No. 496835-91-7

4-Bromonaphthalene-2-carbonitrile

Cat. No. B1523408
M. Wt: 232.08 g/mol
InChI Key: VFVLFPVBNRQPHB-UHFFFAOYSA-N
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Description

4-Bromonaphthalene-2-carbonitrile is a chemical compound with diverse applications in scientific research. It has a molecular weight of 232.08 .


Molecular Structure Analysis

The molecular structure of 4-Bromonaphthalene-2-carbonitrile consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule is substituted at the 4th position with a bromine atom and at the 2nd position with a carbonitrile group .


Physical And Chemical Properties Analysis

4-Bromonaphthalene-2-carbonitrile has a molecular weight of 232.08 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Studies

  • A study on the synthesis and crystallography of halonaphthalene carbonitriles, including 8-bromonaphthalene-1-carbonitrile, highlighted a high-yielding synthesis and detailed the crystal structures of these compounds. These structures provide insights into the molecular arrangements and potential reactivity of bromonaphthalene derivatives (Noland, Srinivasarao, & Britton, 2011).

Chemical Kinetics and Reactions

  • Research into the kinetics of oxidative ammonolysis of related compounds has shown how bromophthalonitrile formation occurs, providing valuable information for chemical synthesis processes involving bromonaphthalene derivatives (Bagirzade, 2010).

Environmental and Material Science Applications

  • A study on the formation of dioxins from the pyrolysis of brominated hydrocarbons, including bromophenol (as a model), could help in understanding the environmental impact of bromonaphthalene derivatives under thermal stress conditions, providing insights into the safer disposal or recycling of materials containing brominated compounds (Evans & Dellinger, 2003).

Electrochemistry and Surface Science

  • The electrochemical reduction of bromomethylbiphenyl-2-carbonitrile was studied to understand the cleavage of carbon-bromine bonds, which is fundamental in electrochemical applications and organic synthesis methodologies (Prasad & Sangaranarayanan, 2005).

Applications in Sensing and Detection

  • A colorimetric sensor based on bromonaphthalene-1,4-dione demonstrated selectivity and sensitivity for detecting cysteine in water solutions and biological samples, highlighting the potential of bromonaphthalene derivatives in developing selective sensors for amino acids and other biologically relevant molecules (Shang et al., 2016).

properties

IUPAC Name

4-bromonaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVLFPVBNRQPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704783
Record name 4-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromonaphthalene-2-carbonitrile

CAS RN

496835-91-7
Record name 4-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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